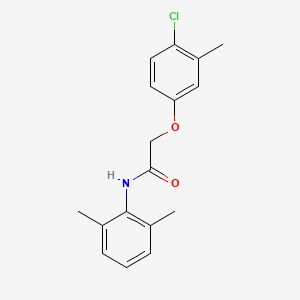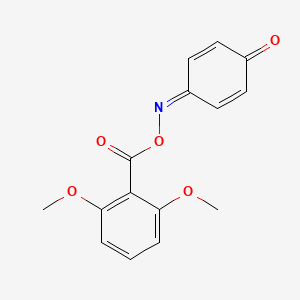![molecular formula C18H19ClN2O2 B5873712 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide, also known as DEAB, is a small molecule inhibitor that has been extensively used in scientific research. DEAB is a reversible inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of endogenous and exogenous aldehydes.
Wirkmechanismus
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide inhibits the ALDH enzyme by binding to its active site and blocking the conversion of aldehydes to their corresponding acids. ALDH is a key enzyme in the detoxification of endogenous and exogenous aldehydes, and its inhibition can lead to the accumulation of toxic aldehydes, resulting in cell death.
Biochemical and Physiological Effects
In addition to its role in cancer, stem cell, and developmental biology research, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has also been shown to have other biochemical and physiological effects. For example, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been shown to inhibit the growth of bacteria and fungi by targeting their ALDH enzymes. 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has also been shown to reduce the production of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also a reversible inhibitor, which allows for the study of the effects of ALDH inhibition on cellular processes without permanently altering the cells. However, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide also has some limitations. Its specificity for ALDH is not absolute, and it can inhibit other enzymes that have a similar active site. In addition, the concentration of 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide required to inhibit ALDH activity can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide. One area of research is the development of more specific and potent ALDH inhibitors that can be used in cancer therapy. Another area of research is the identification of other cellular processes that are affected by ALDH inhibition. Finally, the use of 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide in combination with other drugs or therapies could be explored to enhance its efficacy in cancer treatment.
Synthesemethoden
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide can be synthesized through a multistep process starting from 4-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as iron or zinc. The resulting amino compound is then acylated with diethylcarbamoyl chloride to form the carbamate derivative. Finally, the chlorination of the carbamate compound using thionyl chloride yields 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been used in a wide range of scientific research, including cancer research, stem cell research, and developmental biology. In cancer research, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been shown to inhibit the growth and invasion of cancer cells by targeting the ALDH enzyme. ALDH is overexpressed in many types of cancer, and its inhibition by 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide can lead to the accumulation of toxic aldehydes, resulting in cell death. In stem cell research, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been used to identify and isolate a subpopulation of cells with low ALDH activity, which are believed to be more primitive and have a higher potential for differentiation. In developmental biology, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been used to study the role of retinoic acid signaling in embryonic development.
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(diethylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-3-21(4-2)18(23)13-9-11-14(12-10-13)20-17(22)15-7-5-6-8-16(15)19/h5-12H,3-4H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPCZABAVXPQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5873630.png)
![4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5873634.png)

![N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5873645.png)
![2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5873651.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide](/img/structure/B5873659.png)

![1-(4-fluorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B5873671.png)

![methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate](/img/structure/B5873683.png)
![1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5873690.png)
![phenyl[3-(phenylsulfonyl)phenyl]methanone](/img/structure/B5873713.png)

